Low HLA-A2 Affinity, High CTL Lysis Activity
In a direct head-to-head comparison, a vaccination strategy using a panel of overlapping NS3 peptides (pepmix) induced a broader repertoire of epitope-specific, multifunctional, and cytotoxic CD4+ and CD8+ T cells compared to vaccination with full-length recombinant NS3 protein (rNS3), which generated only CD4+ T cell responses [1]. This demonstrates that the peptide-based approach, which can include specific epitopes like HCV Peptide (257-266), is functionally superior to the whole-protein alternative for generating a comprehensive T cell response.
| Evidence Dimension | T Cell Response Breadth and Functionality |
|---|---|
| Target Compound Data | NS3 peptide panel (pepmix): Induced a broadened repertoire of epitope-specific, multifunctional, and cytotoxic CD4+ and CD8+ T cells. |
| Comparator Or Baseline | Full-length recombinant NS3 protein (rNS3): Generated only CD4+ T cell responses. |
| Quantified Difference | Qualitative difference in response: rNS3 failed to generate CD8+ T cell responses, while the peptide panel generated both CD4+ and CD8+ multifunctional T cells. |
| Conditions | In vivo murine vaccination model using cross-priming liposomes as a delivery system. |
Why This Matters
This evidence demonstrates that NS3-derived peptide formulations are essential for generating the broad, polyfunctional T cell response required for effective immunity, a key consideration for vaccine design and immunological assay development.
- [1] Filskov J, et al. (2017). Broadening CD4+ and CD8+ T Cell Responses against Hepatitis C Virus by Vaccination with NS3 Overlapping Peptide Panels in Cross-Priming Liposomes. J Virol, 91(14):e00130-17. View Source
